4-Benzyloxy-2-chlorophenylboronic acid pinacol ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-chlorophenylboronic acid pinacol ester typically involves the reaction of 4-benzyloxy-2-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium(II) acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-chlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation.
Boronic Acids and Pinacol: From hydrolysis.
Scientific Research Applications
4-Benzyloxy-2-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-Benzyloxy-2-chlorophenylboronic acid pinacol ester involves its role as a boron source in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic ester group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the benzyloxy and chloro substituents.
4-Benzyloxyphenylboronic Acid Pinacol Ester: Similar but without the chloro group.
2-Chlorophenylboronic Acid Pinacol Ester: Similar but without the benzyloxy group.
Uniqueness
4-Benzyloxy-2-chlorophenylboronic acid pinacol ester is unique due to the presence of both benzyloxy and chloro substituents, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
2-(2-chloro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGYJWVVFGGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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